molecular formula C14H11ClO5S B2598676 2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate CAS No. 443664-40-2

2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate

Cat. No.: B2598676
CAS No.: 443664-40-2
M. Wt: 326.75
InChI Key: OZOZUWAZGHHING-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate (CAS: 432002-40-9) is a sulfonate ester derivative featuring a substituted phenyl ring with chloro, formyl, and methoxy functional groups. Its molecular formula is C₁₄H₁₁ClO₅S, with a molecular weight of 383.80 g/mol and a purity of ≥98% . The compound’s structure combines electron-withdrawing (chloro, sulfonate) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5S/c1-19-13-8-10(9-16)7-12(15)14(13)20-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOZUWAZGHHING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate is primarily used as an intermediate in the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, facilitating the creation of compounds with specific properties.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary evaluations suggest that it may inhibit the growth of certain cancer cell lines by interacting with molecular targets such as enzymes and receptors .

Medicine

The compound is being investigated for its potential role as a pharmaceutical intermediate. Its unique structure allows it to participate in drug development processes, particularly in creating new therapeutic agents aimed at treating diseases like cancer.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its reactivity makes it valuable for synthesizing materials with desired properties for various applications.

Anticancer Research

Recent studies have focused on the synthesis of derivatives based on the structure of this compound to evaluate their anticancer properties. For instance, compounds derived from this sulfonate have shown cytotoxic activity against various human cancer cell lines, suggesting potential for further development as therapeutic agents .

Antimicrobial Evaluations

Another area of research has involved assessing the antimicrobial efficacy of this compound against different bacterial strains. The results indicate that it possesses comparable activity to established antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the formyl and methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
This compound C₁₄H₁₁ClO₅S 383.80 Cl, CHO, OMe, SO₃Ph High polarity; discontinued
2-Chloro-4-formyl-6-methoxyphenyl benzoate C₁₅H₁₁ClO₄ 290.70 Cl, CHO, OMe, OCOPh Lower molecular weight; available
2-Chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate C₂₃H₂₁ClN₂O₆S 504.94 Cl, OEt, carbohydrazonoyl, SO₃Ph Complex structure; potential for hydrogen bonding
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate C₁₄H₁₀ClIO₅S 451.90 I, CHO, OMe, Cl, SO₃Ph Heavy atom (I) for crystallography

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns differ significantly among analogs:

  • The formyl group (CHO) acts as a hydrogen bond acceptor, while the methoxy group (OMe) can donate weak hydrogen bonds. In sulfonate esters, the sulfonate oxygen atoms participate in strong hydrogen bonds, influencing crystallization .

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro Group : Enhances electrophilic reactivity.
  • Formyl Group : Potential for oxidation to carboxylic acids.
  • Methoxy Group : Involves hydrogen bonding interactions.
  • Benzenesulfonate Moiety : Imparts solubility and stability.

The molecular formula is C15H13ClO4SC_{15}H_{13}ClO_4S, with a molar mass of approximately 326.75 g/mol. Its unique combination of functional groups suggests various reactivity patterns, making it a valuable candidate for further biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Electrophilic Aromatic Substitution : The chloro group facilitates reactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The methoxy and formyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
    These interactions can lead to alterations in enzyme function, receptor binding, and ultimately influence cellular processes .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, a series of sulfonate derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes key findings regarding the IC50 values for selected derivatives:

CompoundCell LineIC50 (µM)Selectivity Index
BS3K5620.097144.51
BS4PANC-10.172120.71
BS1U-2511.757>25
BS3MCF-74.599Moderate

These results indicate that certain derivatives exhibit potent anticancer activity, particularly against K562 cells, with high selectivity for cancerous over normal cells .

Case Studies and Research Findings

  • Anticancer Screening : A study conducted by researchers explored the anticancer efficacy of various sulfonate derivatives, including those structurally related to this compound. The derivatives showed varied potency across different cell lines, with some demonstrating low toxicity towards normal cells while effectively inhibiting cancer cell growth .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce cell cycle arrest in the G2/M phase in K562 and U-251 cells after treatment. This suggests that the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells .
  • Synergistic Effects : Some studies also indicated potential synergistic effects when combined with other agents, enhancing overall anticancer efficacy while reducing toxicity .

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